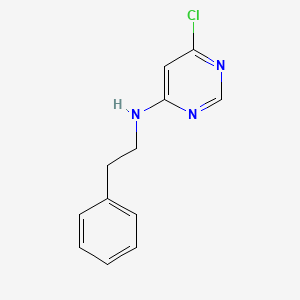
4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-
概要
説明
“4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-” is a chemical compound . It has a molecular formula of C18H17ClN4 and an average mass of 324.807 Da .
Molecular Structure Analysis
The molecular structure of “4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-” consists of a pyrimidine ring with an amine group at the 4-position, a chlorine atom at the 6-position, and a phenylethyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 440.1±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 69.7±3.0 kJ/mol and a flash point of 220.0±26.5 °C .科学的研究の応用
4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-, has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles and 1,3,4-oxadiazoles. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and antiviral agents.
作用機序
The mechanism of action of 4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-, is not yet fully understood. It is believed that the pyrimidine ring acts as a nucleophile, forming a covalent bond with the substrate. This covalent bond is then broken by the acid catalyst, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-, are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain enzymes, as well as the expression of certain genes. Additionally, it may have an effect on the metabolism of certain hormones and neurotransmitters.
実験室実験の利点と制限
The use of 4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-, in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available in most chemical supply stores. Additionally, it is a relatively stable compound, and is not easily degraded by heat or light. However, the compound has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-. These include further research into its mechanism of action, as well as its potential applications in drug synthesis and drug delivery. Additionally, further research into its biochemical and physiological effects may lead to the development of new therapeutic agents. Additionally, further research into its use as a reagent in organic synthesis may lead to the development of new synthetic routes for the synthesis of heterocyclic compounds. Finally, further research into its use as a starting material in the synthesis of biologically active compounds may lead to the development of new therapeutic agents.
Safety and Hazards
特性
IUPAC Name |
6-chloro-N-(2-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-11-8-12(16-9-15-11)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSEPJEQUFZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)
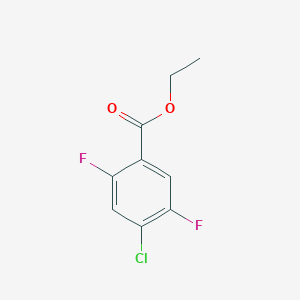
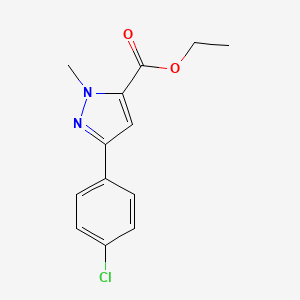



![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)

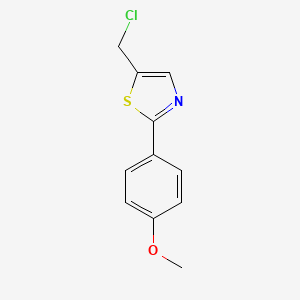

![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)
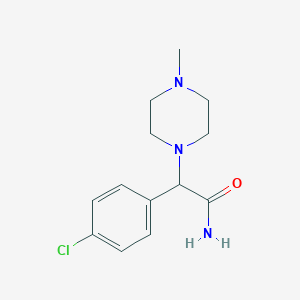
![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)